(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile
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Overview
Description
The compound (5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile is a complex organic molecule characterized by its unique structural features, including a dioxothiolan ring, an ethoxyphenyl group, and a dioxopyridine carbonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile typically involves multi-step organic reactions One common approach starts with the preparation of the dioxothiolan ring through the oxidation of a thiol precursor This is followed by the formation of the dioxopyridine core via a condensation reaction involving a suitable aldehyde and a nitrile compound
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The dioxothiolan ring can undergo oxidation to form sulfone derivatives.
Reduction: The nitrile group can be reduced to an amine under suitable conditions.
Substitution: The ethoxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the construction of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound’s potential bioactivity makes it a candidate for drug discovery and development. It could be investigated for its interactions with biological targets, such as enzymes or receptors, to identify new therapeutic agents.
Medicine
Due to its structural complexity, the compound might exhibit interesting pharmacological properties. Research could focus on its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent.
Industry
In materials science, the compound could be used in the development of new polymers or as a precursor for advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, altering their activity through competitive inhibition or allosteric modulation. The pathways involved could include signal transduction cascades or metabolic pathways, depending on the compound’s specific bioactivity.
Comparison with Similar Compounds
Similar Compounds
- (5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-methoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile
- (5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-hydroxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile
Uniqueness
The presence of the ethoxy group in (5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile distinguishes it from its analogs, potentially altering its physical, chemical, and biological properties. This modification can affect the compound’s solubility, reactivity, and interaction with biological targets, making it a unique candidate for specific applications.
Properties
IUPAC Name |
(5Z)-1-(1,1-dioxothiolan-3-yl)-5-[(4-ethoxyphenyl)methylidene]-4-methyl-2,6-dioxopyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-3-27-16-6-4-14(5-7-16)10-17-13(2)18(11-21)20(24)22(19(17)23)15-8-9-28(25,26)12-15/h4-7,10,15H,3,8-9,12H2,1-2H3/b17-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYEXHZKHLAQOOF-YVLHZVERSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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